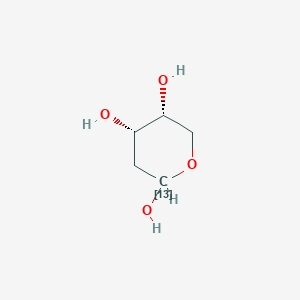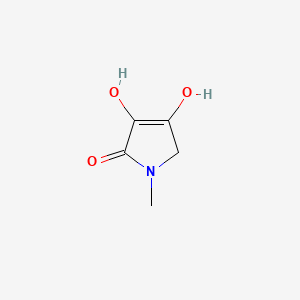
2-deoxy-D-ribose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-deoxy-D-ribose-1-13C: is a labeled form of 2-deoxy-D-ribose, a deoxypentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the first carbon position, which is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is significant in the study of metabolic pathways and the synthesis of nucleosides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-D-ribose-1-13C typically involves the incorporation of the carbon-13 isotope into the ribose structure. One common method is the reduction of 2-deoxy-D-ribose-5-phosphate using labeled reducing agents. The reaction conditions often require a controlled environment to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes the fermentation of glucose with labeled carbon sources, followed by chemical or enzymatic conversion to the desired product. The production process is optimized to maximize yield and purity, ensuring the compound is suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-deoxy-D-ribose-1-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-deoxy-D-ribonolactone.
Reduction: Reduction reactions can convert it to 2-deoxy-D-ribitol.
Substitution: It can participate in substitution reactions to form nucleosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 2-deoxy-D-ribonolactone.
Reduction: 2-deoxy-D-ribitol.
Substitution: Various nucleosides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-deoxy-D-ribose-1-13C is used in the synthesis of labeled nucleosides and nucleotides, which are essential for studying DNA and RNA structures and functions.
Biology: In biological research, this compound helps trace metabolic pathways and understand the role of deoxyribose in cellular processes.
Medicine: It is used in the development of antiviral and anticancer drugs, where labeled nucleosides are crucial for tracking drug metabolism and efficacy.
Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic agents and therapeutic compounds.
Wirkmechanismus
The mechanism of action of 2-deoxy-D-ribose-1-13C involves its incorporation into nucleic acids. The labeled carbon allows researchers to track the compound through various biochemical pathways using NMR spectroscopy. This helps in understanding the synthesis and degradation of nucleic acids and the role of deoxyribose in these processes.
Vergleich Mit ähnlichen Verbindungen
2-deoxy-D-ribose: The unlabeled form of the compound.
2-deoxy-D-arabinose: A stereoisomer of 2-deoxy-D-ribose.
D-ribose: The parent compound from which 2-deoxy-D-ribose is derived.
Uniqueness: 2-deoxy-D-ribose-1-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR studies. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with the unlabeled compound.
Eigenschaften
IUPAC Name |
(4S,5R)-(213C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PHMCFYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[13CH]1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)







![D-[5-13C]arabinose](/img/structure/B583495.png)

